molecular formula C4H6N4O2 B13180130 N-Methyl-4-nitro-1H-imidazol-2-amine

N-Methyl-4-nitro-1H-imidazol-2-amine

Cat. No.: B13180130
M. Wt: 142.12 g/mol
InChI Key: OUUXSUMQIHNMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-nitro-1H-imidazol-2-amine (CAS 1262282-20-1) is a high-purity chemical building block featuring the nitroimidazole scaffold, a structure of significant importance in medicinal chemistry and drug discovery . This compound presents a distinct regioisomer with a 2-amino substitution, offering a unique electronic and steric profile for researchers exploring structure-activity relationships. The nitroimidazole core is a well-established privileged scaffold in the development of antimicrobial and antiparasitic agents . Its mechanism of action is typically attributed to its role as a prodrug; under hypoxic conditions, such as those found in anaerobic bacteria and solid tumors, the nitro group can be enzymatically reduced to generate cytotoxic reactive intermediates that damage DNA and other vital cellular macromolecules . This specific compound serves as a versatile synthon for the synthesis of novel molecular hybrids and conjugates aimed at overcoming antibiotic resistance, particularly in Gram-negative and Gram-positive ESKAPE pathogens . Beyond infectious disease research, the nitroimidazole scaffold is also investigated for its potential in cancer therapy, acting as a radiosensitizer and a hypoxia-selective cytotoxin . As a relatively underexplored isomer, this compound offers a valuable opportunity for pioneering research in diverse fields, including the development of new antibacterial agents and energetic materials . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

N-methyl-5-nitro-1H-imidazol-2-amine

InChI

InChI=1S/C4H6N4O2/c1-5-4-6-2-3(7-4)8(9)10/h2H,1H3,(H2,5,6,7)

InChI Key

OUUXSUMQIHNMIK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Methyl 4 Nitro 1h Imidazol 2 Amine and Nitroimidazole Derivatives

Reaction Pathways and Mechanistic Studies

The reactivity of N-Methyl-4-nitro-1H-imidazol-2-amine and its derivatives is a subject of significant interest due to the biological importance of nitroimidazoles. Mechanistic studies have illuminated the pathways through which these compounds engage in chemical reactions.

Electrophilic Reactivity of the Imidazole (B134444) Ring and Substituent Directing Effects

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution. The outcome of such reactions on a substituted imidazole like this compound is controlled by the directing effects of the existing substituents. The N-methylamino group at the C2 position is a potent activating group, donating electron density to the ring through resonance and induction, thereby making the ring more susceptible to electrophilic attack. libretexts.orgnih.gov Conversely, the nitro group at the C4 position is a strong deactivating group, withdrawing electron density from the ring and making it less reactive. libretexts.orgnih.gov

The N-methylamino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the case of the imidazole ring, this would correspond to the N1 and C5 positions. However, the N1 position is already substituted with a methyl group. The nitro group is a meta-director, directing incoming electrophiles to the position meta to it, which in this case is the C5 position. nih.gov Therefore, both the activating N-methylamino group and the deactivating nitro group would direct an incoming electrophile to the C5 position of this compound.

Table 1: Predicted Substituent Directing Effects on the Imidazole Ring of this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NHCH₃C2Electron-donatingActivatingortho, para (directs to C5)
-NO₂C4Electron-withdrawingDeactivatingmeta (directs to C5)

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Nitroimidazoles (e.g., ANRORC-like Transformations)

Nitroimidazoles are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of the electron-withdrawing nitro group. wikipedia.org A particularly interesting SNAr mechanism observed in nitroimidazoles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. rsc.org This mechanism is distinct from a direct displacement of a leaving group and involves a significant transformation of the heterocyclic ring.

The ANRORC mechanism generally proceeds through the following steps:

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the imidazole ring. In some nitroimidazole derivatives, this initial attack has been shown to occur at the C5 position. researchgate.netnih.gov

Ring Opening: The resulting intermediate undergoes a ring-opening step, often facilitated by the electronic rearrangement prompted by the nucleophilic addition. This leads to an open-chain intermediate. rsc.org

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new ring system. rsc.orgresearchgate.net

This ANRORC-like transformation can lead to the formation of different heterocyclic structures, representing a significant rearrangement of the original imidazole scaffold. nih.gov

Nitro Group Reduction Mechanisms and Intermediate Formation (e.g., Radical Anions)

The reduction of the nitro group is a critical reaction for nitroimidazoles, particularly in biological systems where it is linked to their antimicrobial activity. mdpi.comresearchgate.net This reduction typically proceeds in a stepwise manner, involving the formation of several reactive intermediates. The process is often initiated by a one-electron reduction to form a nitro radical anion. rsc.org

The stability and reactivity of this radical anion are crucial in determining the subsequent reaction pathways. The one-electron reduction potential (E¹₇) is a key parameter that indicates the ease of this initial reduction step. A more positive reduction potential suggests that the compound is more easily reduced. For various substituted nitroimidazoles, these potentials have been measured, providing insight into how different substituents affect the electron affinity of the molecule. researchgate.net

Table 2: One-Electron Reduction Potentials of Selected Nitroimidazoles at pH 7

CompoundE¹₇ (mV)
5-Formyl-1-methyl-2-nitroimidazole-243
1-(2-hydroxyethyl)-2-nitroimidazole-398
1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole-486
4-Nitroimidazole (B12731)≤ -527

Data sourced from Wardman and Clarke (1976). researchgate.net

Based on these data, the presence of electron-withdrawing groups tends to make the reduction potential more positive, facilitating the formation of the radical anion. The radical anion can be further reduced to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to the corresponding amine. These intermediates are often highly reactive and can interact with cellular macromolecules, which is the basis for the biological effects of many nitroimidazole compounds. researchgate.net

The formation of the nitro radical anion can be detected and characterized using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which provides information about the electronic structure and environment of the unpaired electron. mdpi.com

Oxidation Reactions and Pathways

The oxidation of nitroimidazoles can occur, particularly under conditions where strong oxidizing agents are present. For instance, in atmospheric chemistry, nitroimidazoles can react with hydroxyl radicals (•OH). acs.org These reactions are typically initiated by the addition of the hydroxyl radical to the imidazole ring. Computational studies on 4-nitroimidazole suggest that the addition of •OH is most likely to occur at the C2 and C5 positions. acs.org

Following the initial addition, a series of reactions can lead to the formation of various oxidation products, including hydroxylated derivatives. The nitro group itself can also be involved in oxidative degradation pathways.

Table 3: Potential Oxidation Products of this compound

ReactantOxidizing AgentPotential Products
This compoundHydroxyl Radical (•OH)Hydroxylated imidazole derivatives, Ring-opened products

Intramolecular and Intermolecular Chemical Transformations

Beyond simple substitution and redox reactions, this compound and its derivatives can undergo more complex transformations that involve the rearrangement of their molecular structure.

Ring Transformations and Rearrangements

As discussed in the context of nucleophilic aromatic substitution, the ANRORC mechanism represents a significant ring transformation. This pathway allows for the conversion of the imidazole ring into other heterocyclic systems, depending on the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov These rearrangements are of synthetic interest as they can provide access to novel molecular scaffolds that may not be easily accessible through direct synthesis. Such transformations underscore the dynamic chemical nature of the nitroimidazole core, where the interplay of the aromatic ring and its substituents can lead to profound structural changes.

Reactivity with Free Radicals and Radical Scavenging Processes

The reactivity of nitroimidazole derivatives, including compounds structurally related to this compound, with free radicals is a subject of significant interest due to its implications in biological systems and materials science. The nitro group plays a crucial role in mediating these interactions, often through redox processes.

Under hypoxic conditions, the nitro group of nitroimidazoles can be reduced to form reactive radical intermediates. nih.govmdpi.com These intermediates, including the nitro radical anion (R-NO₂⁻), are capable of interacting with and damaging cellular macromolecules such as DNA, RNA, and proteins, which is a key mechanism of their biological activity. nih.gov The generation of these radicals is often catalyzed by nitroreductase enzymes. mdpi.com

Nitroimidazole derivatives have been shown to inhibit free-radical polymerization, indicating their reactivity towards radicals. nih.gov In a study investigating the effect of several nitroimidazoles on the polymerization of acrylamide (B121943), it was observed that these compounds acted as inhibitors. This inhibitory effect was significantly enhanced by ultraviolet (UV) irradiation near their absorption maximum, suggesting that the excited states of the nitroimidazoles are more reactive towards free radicals. nih.govtandfonline.com The order of reactivity for the photoexcited nitroimidazoles in this system was determined to be: misonidazole (B1676599) > benznidazole (B1666585) > metronidazole (B1676534)ornidazole (B1677491). nih.gov This suggests that reaction of the photoexcited state of the nitroimidazole with radicals is a more significant pathway than the ground-state reaction. tandfonline.com

Theoretical studies on the reactions of hydroxyl radicals (•OH) with nitroimidazole derivatives have shown that these reactions are typically very fast, with low activation energy barriers of 3–7 kcal/mol. tandfonline.com The primary mechanism involves the addition of the hydroxyl radical to the double bonds of the imidazole ring. tandfonline.com For 5-nitro-1H-imidazole, the addition of the •OH radical to the C2 position was found to lead to the most thermodynamically stable radical product. tandfonline.com

The general mechanism of action for many nitroimidazole-based drugs involves the generation of free radicals and electrophilic metabolites upon the reduction of their nitro group. nih.gov This reductive bioactivation is a critical step in their cytotoxic effects. mdpi.com

Table 1: Comparative Reactivity of Nitroimidazole Derivatives with Polyacrylamide Free Radicals

CompoundReactivity Order (in UV-irradiated system)
Misonidazole1
Benznidazole2
Metronidazole3
Ornidazole3

Data sourced from studies on the inhibition of acrylamide polymerization. nih.govtandfonline.com

Thermal and Photochemical Decomposition Mechanisms

The stability of nitroimidazole derivatives under thermal and photochemical stress is a critical aspect of their chemical profile. Decomposition can be initiated by heat or light, leading to the breakdown of the imidazole ring and the release of various products.

Thermal Decomposition:

The thermal decomposition of nitroimidazoles is primarily dictated by the stability of the C-NO₂ bond. For the related compound 4-nitroimidazole, thermal decomposition has been observed to begin with the cleavage of the C-NO₂ bond in the temperature range of 185–210 °C. researchgate.netresearchgate.net The initial release of nitrogen dioxide (NO₂), a strong oxidizing agent, leads to the rapid and destructive breakdown of the imidazole ring. researchgate.netresearchgate.net The gaseous products detected from the thermal decomposition of 4-nitroimidazole include NO₂, carbon dioxide (CO₂), and carbon monoxide (CO). researchgate.netresearchgate.net

Studies on various 5-nitroimidazole derivatives have shown that they are generally stable when heated to 40°C. However, degradation is observed at higher temperatures of 80°C and 120°C. mdpi.com Among the tested compounds (metronidazole, secnidazole, ornidazole, and tinidazole), ornidazole was found to be the most susceptible to degradation at 120°C, breaking down into four different products. mdpi.com Tinidazole, on the other hand, showed relative stability at 80°C but degraded to a single product at 120°C, identified as 2-methyl-5-nitroimidazole. mdpi.com

Photochemical Decomposition:

Photochemical processes also play a significant role in the degradation of nitroimidazole derivatives. The strong absorption of near-UV light (300–400 nm) by compounds like 4-nitroimidazole makes them susceptible to direct photolysis. mdpi.com The atmospheric photolysis of 4-nitroimidazole in aqueous environments is considered a primary degradation pathway. mdpi.com The main photochemical reaction involves the loss of the nitro group, with NO elimination being a minor pathway. mdpi.com

Kinetic studies on the photodegradation of various nitroimidazole derivatives in solution have indicated that the process often follows first-order kinetics. researchgate.net The photostability is influenced by the nature and position of substituents on the imidazole ring. For instance, in one study, metronidazole was found to be the most photolabile among the 5-nitroimidazoles tested. researchgate.net

Table 2: Thermal Stability of Selected Nitroimidazole Derivatives

CompoundDecomposition Onset Temperature (°C)Major Gaseous Decomposition Products
4-Nitroimidazole185 - 210NO₂, CO₂, CO

Data is for the related compound 4-nitroimidazole and may not be directly representative of this compound. researchgate.netresearchgate.net

Table 3: Comparative Thermal Degradation of 5-Nitroimidazoles at 120°C

CompoundRelative Stability at 120°CNumber of Degradation Products
OrnidazoleLeast Stable4
MetronidazoleMore StableNot specified
SecnidazoleMore StableNot specified
TinidazoleDegrades to a single product1

Based on TLC-densitometric analysis after heating on silica (B1680970) gel for 24 hours. mdpi.com

Advanced Spectroscopic and Structural Elucidation of N Methyl 4 Nitro 1h Imidazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For N-Methyl-4-nitro-1H-imidazol-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, potentially enhanced by isotopic labeling, offers detailed insights into its atomic connectivity and chemical environment.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule. Based on the analysis of related nitroimidazole compounds, the expected chemical shifts for this compound can be predicted. swinburne.edu.au

In the ¹H NMR spectrum , the imidazole (B134444) ring proton is expected to appear as a singlet in the aromatic region. The protons of the N-methyl group would also produce a singlet, while the amine (NH) proton signal might be broad and its position dependent on the solvent and concentration.

In the ¹³C NMR spectrum , distinct signals are anticipated for each carbon atom in the molecule. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield-shifted. The carbons of the imidazole ring (C2, C5) and the N-methyl group will have characteristic chemical shifts that are influenced by the electronic effects of the substituent groups. swinburne.edu.au For instance, studies on 1-methyl-4-nitroimidazole (B145534) (CH₃-4NI) showed imidazole carbon shifts at 119.4, 136.4, and 144.7 ppm. swinburne.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H5 (imidazole ring)~7.5 - 8.5-
NH (amine)Variable (broad)-
NH (imidazole ring)Variable (broad)-
CH₃ (N-methyl)~2.8 - 3.5~25 - 35
C2 (imidazole ring)-~150 - 160
C4 (imidazole ring)-~145 - 155
C5 (imidazole ring)-~115 - 125

Advanced 2D NMR Techniques and Isotopic Labeling Studies

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the atoms, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule with few neighboring protons, its utility might be in confirming the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C5 and N-methyl carbons by correlating them to their attached protons.

Isotopic labeling involves the strategic incorporation of isotopes such as ¹³C, ¹⁵N, or ²H into the molecule. nih.govnih.govsigmaaldrich.com This approach significantly enhances NMR sensitivity and allows for specialized experiments to probe specific structural features. nih.govnih.gov For this compound, uniform ¹³C and ¹⁵N labeling would enable experiments to trace the complete carbon and nitrogen backbone of the molecule. sigmaaldrich.com Selective labeling of the methyl group, for instance, can be a powerful tool for studying intermolecular interactions or dynamic processes. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements. acs.org These two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is better for non-polar, symmetric bonds. acs.org

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its distinct functional moieties.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong absorption bands in the IR spectrum. The asymmetric stretching vibration appears in the region of 1500-1570 cm⁻¹, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

Imidazole Ring: The C=N and C-N stretching vibrations within the imidazole ring are expected to produce several bands in the 1450-1660 cm⁻¹ region. researchgate.net Ring deformation vibrations can also be observed at lower frequencies. asianpubs.org

Amine Group (N-H): The N-H stretching vibrations of the primary or secondary amine are typically observed in the 3200-3500 cm⁻¹ range. N-H bending vibrations usually appear around 1550-1650 cm⁻¹.

Methyl Group (C-H): The C-H stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region, while C-H bending vibrations typically occur around 1375-1450 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Nitro (NO₂)Asymmetric Stretch1500 - 1570IR
Nitro (NO₂)Symmetric Stretch1300 - 1370IR
Imidazole RingC=N, C-N Stretch1450 - 1660IR/Raman
Amine (N-H)Stretch3200 - 3500IR
Amine (N-H)Bend1550 - 1650IR
Methyl (C-H)Stretch2850 - 3000IR/Raman
Methyl (C-H)Bend1375 - 1450IR/Raman

Correlation with Theoretical Vibrational Frequencies

To achieve a more precise assignment of the observed vibrational bands, experimental data are often correlated with theoretical frequencies calculated using computational methods, such as Density Functional Theory (DFT). nih.gov This approach involves optimizing the molecular geometry and then calculating the vibrational frequencies and intensities. The calculated frequencies are often scaled to correct for approximations in the theoretical model and to improve the agreement with experimental data. researchgate.net Such computational studies on related nitroimidazole derivatives have shown that this method is highly effective for making detailed and reliable assignments of the vibrational modes. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern under ionization.

For this compound (C₄H₆N₄O₂), the exact molecular weight is 142.12 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For aromatic nitro compounds, characteristic fragmentation pathways often involve the loss of the nitro group or its components. miamioh.edu Common fragmentation patterns for nitroimidazoles include:

Loss of NO₂: A fragment corresponding to [M - 46]⁺ resulting from the cleavage of the C-NO₂ bond.

Loss of NO: A fragment corresponding to [M - 30]⁺.

Loss of HCN: Cleavage of the imidazole ring can lead to the loss of a neutral hydrogen cyanide molecule, resulting in a fragment of [M - 27]⁺.

Furthermore, methylation can significantly alter the fragmentation pathways. researchgate.net The presence of the N-methyl and amino groups will introduce additional fragmentation possibilities, such as cleavage of the methyl group or rearrangements involving the amino group, leading to a complex and informative mass spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. Although data for the parent compound, this compound, is not available, the analysis of its derivatives offers a valuable framework for understanding its likely solid-state structure.

To illustrate the structural elucidation of this family of compounds, the crystal structure of a closely related derivative, 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine , serves as an excellent example. nih.govnih.govresearchgate.net

The analysis of this derivative reveals a triclinic crystal system. nih.govresearchgate.net In the solid state, the molecule exhibits a specific conformation where the imidazole and thiadiazole rings are not coplanar, with a significant dihedral angle of 70.86 (15)° between them. nih.govnih.gov This twisted conformation is a key structural feature.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N hydrogen bonds link the molecules into chains, which are further connected by C—H⋯O and C—H⋯N interactions to form a three-dimensional network. nih.govnih.gov Additionally, very weak π–π stacking interactions are observed, with a centroid–centroid distance of 3.901 (17) Å. nih.gov

The bond distances within the 2-methyl-4-nitro-1H-imidazolyl moiety are comparable to those found in other related structures, such as methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. nih.govresearchgate.net This consistency across different derivatives underscores the robustness of the imidazolyl core's geometry.

Crystal Data and Structure Refinement for 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine nih.govresearchgate.net
ParameterValue
Chemical FormulaC₇H₈N₆O₂S
Formula Weight240.26
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)7.8030 (15)
b (Å)8.2750 (16)
c (Å)8.3596 (16)
α (°)100.945 (8)
β (°)92.379 (8)
γ (°)105.911 (7)
Volume (ų)507.15 (17)
Z2
Refinement Details
R-factor (R[F² > 2σ(F²)])0.084
Weighted R-factor (wR(F²))0.206
Goodness-of-fit (S)1.10

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic structures of molecules. nih.gov However, the accuracy of these theoretical models must be validated by comparing the computationally derived geometries with experimental data, such as that obtained from X-ray crystallography. asianpubs.orgnih.gov

This validation process involves a detailed comparison of key structural parameters, including bond lengths, bond angles, and dihedral angles. A close agreement between the calculated and experimental values lends confidence to the computational model, which can then be used to predict the properties of related compounds for which experimental data is unavailable. nih.gov

A study on 4-nitroimidazole (B12731) provides a clear example of this validation process. The molecular geometry was optimized using DFT calculations with the B3LYP/6-311++G(d,p) basis set, and the results were compared with experimental X-ray diffraction data. asianpubs.org The comparison revealed a high degree of correlation between the theoretical and experimental values, confirming the validity of the computational approach for this class of compounds. asianpubs.org For instance, the calculated bond length for C1-N9 was 1.4236 Å, which is in close agreement with the experimental value of 1.420 Å. asianpubs.org

Comparison of Experimental and Computationally Derived Geometries for 4-Nitroimidazole asianpubs.org
ParameterBond/AngleExperimental (X-ray)Calculated (DFT B3LYP/6-311++G(d,p))
Bond Length (Å)C1–C21.3411.3345
C2–N71.3621.3653
N7–C31.3621.3671
C3–N41.3411.3458
N4–C11.3621.3671
Bond Angle (°)C2–C1–N4106.8106.70
C1–C2–N7109.1109.23
N4–C3–N7111.9112.03
C1–N4–C3106.1106.07

This validation process is crucial as it establishes the reliability of computational methods for studying nitroimidazole derivatives. The validated models can then be used to investigate the structures and properties of molecules like this compound, for which experimental crystallographic data is yet to be determined.

Future Perspectives and Unresolved Questions in N Methyl 4 Nitro 1h Imidazol 2 Amine Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

Currently, there is a lack of established and optimized synthetic routes specifically for N-Methyl-4-nitro-1H-imidazol-2-amine in publicly accessible scientific literature. General synthetic strategies for nitroimidazoles often involve multi-step processes that may suffer from issues such as low yields, the use of harsh reagents, and the formation of difficult-to-separate isomeric mixtures. nih.gov Future research should prioritize the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.

Key areas for exploration include:

Regioselective Synthesis: A primary challenge in the synthesis of substituted imidazoles is controlling the position of various functional groups. derpharmachemica.com Future methodologies should aim for high regioselectivity to ensure the specific and efficient formation of the this compound isomer, minimizing the production of other isomers.

Catalytic Approaches: The use of novel catalysts could provide milder reaction conditions and improve yields. Investigating different catalytic systems, including metal-based and organocatalysts, could lead to more efficient synthetic pathways.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of other nitroimidazole derivatives and could be a valuable tool for the synthesis of this compound. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

A comparative look at synthetic approaches for related nitroimidazole compounds could provide a starting point for developing a dedicated synthesis for this compound.

Synthetic Approach Potential Advantages for this compound Potential Challenges
Direct Nitration of a Precursor Potentially a straightforward, one-step process.Lack of regioselectivity leading to isomeric mixtures. Harsh reaction conditions may be required.
Cyclization Reactions Can offer better control over the final substitution pattern.May require the synthesis of complex starting materials.
Modification of Existing Imidazole (B134444) Scaffolds Could be a viable route if a suitable precursor is readily available.The reactivity of the starting material may be challenging to control.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and exploring its chemical reactivity. Currently, no specific mechanistic studies for this compound have been reported.

Future research in this area should focus on:

Identification of Reaction Intermediates: Utilizing techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify and characterize transient species and intermediates in synthetic and derivatization reactions.

Kinetic Studies: Performing kinetic analyses to understand the rate-determining steps and the influence of various parameters (temperature, concentration, catalyst) on the reaction rates.

Isotopic Labeling Studies: Employing isotopically labeled reagents to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

The mechanism of action for many nitroimidazole compounds involves the reduction of the nitro group to form reactive radical species. researchgate.netacs.org It is a significant unresolved question whether this compound follows a similar pathway and how the specific substitution pattern influences this bioactivation process.

Exploration of Novel Chemical Transformations and Derivatizations

The chemical functionality of this compound, featuring an amino group, a nitro group, and the imidazole ring, suggests a rich potential for a variety of chemical transformations and derivatizations. However, the literature is silent on any such studies for this specific molecule.

Future research should explore:

Reactions of the Amino Group: Investigating acylation, alkylation, and diazotization reactions to introduce a wide range of functional groups.

Modification of the Nitro Group: Exploring the reduction of the nitro group to an amino group, which would open up further avenues for derivatization.

Substitution Reactions on the Imidazole Ring: Investigating the possibility of further functionalizing the imidazole core, although the existing substituents will influence the reactivity and regioselectivity of such reactions.

Synthesis of Fused Heterocyclic Systems: Using the existing functional groups as handles to construct fused-ring systems, potentially leading to novel compounds with interesting properties.

The derivatization of the core this compound structure could lead to a library of new compounds with potentially enhanced or novel biological activities. researchgate.netnih.govnih.gov

Potential Derivatization Target Functional Group Potential Outcome
Acylation Amino groupFormation of amides with diverse substituents.
Alkylation Amino groupIntroduction of various alkyl or arylalkyl groups.
Reduction Nitro groupConversion to an amino group, creating a diaminoimidazole derivative.
Cyclocondensation Amino group and imidazole ringFormation of fused bicyclic or tricyclic heterocyclic systems.

Advancements in Integrated Experimental and Computational Approaches

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research and gain deeper insights into the properties and reactivity of this compound. To date, no dedicated computational studies for this compound have been published.

Future integrated approaches should include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to predict molecular properties such as geometry, electronic structure, and spectroscopic signatures (NMR, IR). researchgate.net This can aid in the interpretation of experimental data and guide synthetic efforts.

Reaction Mechanism Modeling: Using computational methods to model potential reaction pathways, calculate activation energies, and identify transition states. orientjchem.org This can provide a theoretical framework for understanding and optimizing synthetic reactions.

In Silico Screening: Computationally screening virtual libraries of derivatives of this compound for potential biological activity through molecular docking and other computational toxicology and pharmacology prediction tools. researchgate.netresearchgate.net This can help prioritize the synthesis of the most promising candidates.

An integrated experimental and computational approach would be particularly valuable for elucidating the structure-property relationships of this understudied molecule and its potential derivatives.

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